molecular formula C12H14N2O3S B8648739 2,2-Dimethoxy-5-methyl-6-(pyridin-4-yl)-2H-1,4-thiazin-3(4H)-one CAS No. 103807-36-9

2,2-Dimethoxy-5-methyl-6-(pyridin-4-yl)-2H-1,4-thiazin-3(4H)-one

Cat. No. B8648739
CAS RN: 103807-36-9
M. Wt: 266.32 g/mol
InChI Key: DAWZCIWVRJGRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethoxy-5-methyl-6-(pyridin-4-yl)-2H-1,4-thiazin-3(4H)-one is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethoxy-5-methyl-6-(pyridin-4-yl)-2H-1,4-thiazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethoxy-5-methyl-6-(pyridin-4-yl)-2H-1,4-thiazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

103807-36-9

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

2,2-dimethoxy-5-methyl-6-pyridin-4-yl-4H-1,4-thiazin-3-one

InChI

InChI=1S/C12H14N2O3S/c1-8-10(9-4-6-13-7-5-9)18-12(16-2,17-3)11(15)14-8/h4-7H,1-3H3,(H,14,15)

InChI Key

DAWZCIWVRJGRCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(C(=O)N1)(OC)OC)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-Chloroperbenzoic acid (2.8 g) was added to a stirred solution of 2 -methoxy-5-methyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one (2.7 g) in methanol (100 ml) under ice/water-cooling. The reaction mixture was further stirred at ambient temperature for 2 hours. Methanol was removed under reduced pressure and the residue was dissolved in ethyl acetate, was washed with saturated sodium bicarbonate aqueous solution and successively with water, and was dried over magnesium sulfate. Ethyl acetate was removed under reduced pressure and the residue was crystallized from ether to give the titled compound (2 g, yield 66.7%) as pale yellow powder.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
2 -methoxy-5-methyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66.7%

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